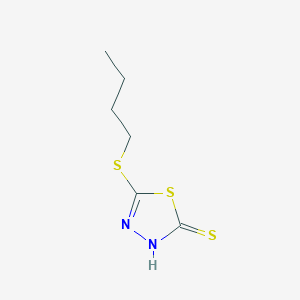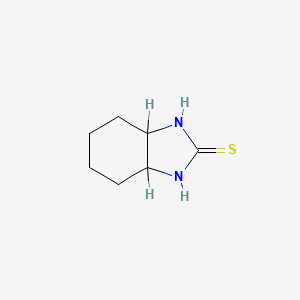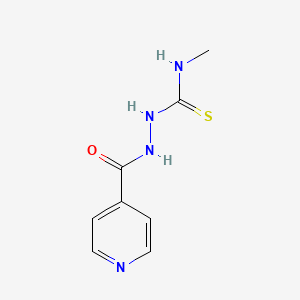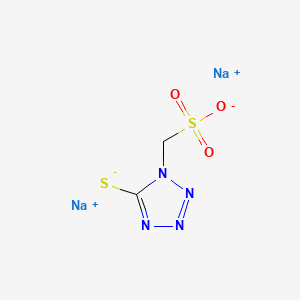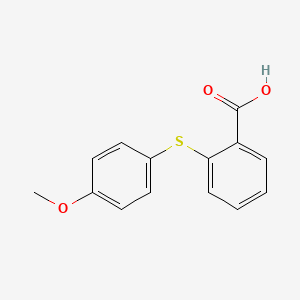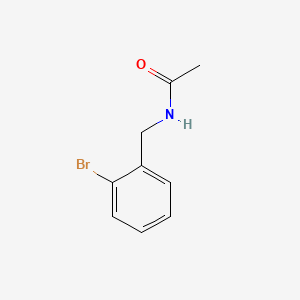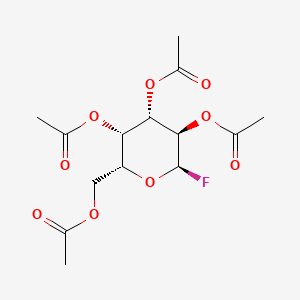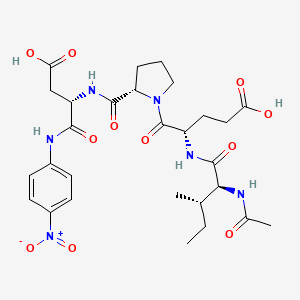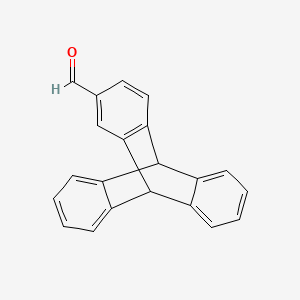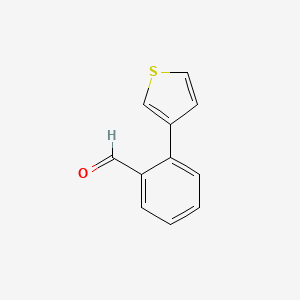
2-(3-噻吩基)苯甲醛
概述
描述
2-(3-Thienyl)benzaldehyde is a compound that can be associated with the family of aromatic aldehydes featuring a thiophene ring. While the provided papers do not directly discuss 2-(3-Thienyl)benzaldehyde, they do provide insights into the chemistry of related thiophene-containing benzaldehydes and their derivatives. These compounds are of interest due to their potential applications in materials science and organic synthesis.
Synthesis Analysis
The synthesis of thiophene-containing benzaldehydes can be inferred from the methods described in the papers. For example, the synthesis of a thioaldehyde derivative is achieved by reacting an aryl lithium compound with O-ethyl thioformate or by the reaction of an aryl benzaldehyde hydrazone with disulfur dichloride . Although not directly applicable to 2-(3-Thienyl)benzaldehyde, these methods suggest potential synthetic routes that could be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of thiophene-containing compounds is characterized by the interaction between the thiophene and benzene rings. In the case of the anti and syn isomers of thieno[f,f']bis benzothiophene, the near-planar structure facilitates pi-pi stacking behavior, which is crucial for the solid-state properties of these materials . This information can be extrapolated to suggest that 2-(3-Thienyl)benzaldehyde may also exhibit significant pi-pi interactions due to its aromatic nature.
Chemical Reactions Analysis
The reactivity of thiophene-containing benzaldehydes is highlighted by various reactions. For instance, the cyclization reaction between a quinoxaline derivative and benzaldehydes promoted by Brønsted acids leads to the formation of thieno[2,3-b]quinoxaline derivatives . Additionally, the dimerization of 3-benzylideneindoline-2-thiones formed by the condensation of indoline-2-thione with benzaldehyde indicates that similar benzaldehyde derivatives may undergo cycloaddition reactions . These examples provide a glimpse into the types of chemical transformations that 2-(3-Thienyl)benzaldehyde might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene-containing benzaldehydes are not directly discussed in the provided papers. However, the stability of the thioaldehyde derivative at high temperatures and the solid-state behavior of the thieno[f,f']bis benzothiophene isomers suggest that 2-(3-Thienyl)benzaldehyde may also possess unique thermal and solid-state properties. The reactivity with Grignard reagents and organolithium compounds further indicates that 2-(3-Thienyl)benzaldehyde could be a versatile intermediate in organic synthesis.
科学研究应用
合成与催化
标记苯甲醛的高效合成:苯甲醛,包括2-(3-噻吩基)苯甲醛,在合成有机化学中是关键的构建模块。它们在天然产物和药物的合成中起着至关重要的作用。一项研究突出了通过区域选择性甲酰化合成高度官能化的2H和13C标记苯甲醛的方法(Boga, Alhassan, & Hesk, 2014)。
在抗菌和抗氧化活性中的应用:苯甲醛已被用于合成香豆素,展示出显著的抗菌、抗氧化和抗昆虫进食活性。这表明了2-(3-噻吩基)苯甲醛在这些领域中的潜力(Vanangamudi, Subramanian, & Thirunarayanan, 2017)。
用于工业应用中苯甲醛的转化:研究已经集中在苄醇氧化为苯甲醛,这是各种工业中重要的化学品。这种转化过程,其中2-(3-噻吩基)苯甲醛可能发挥作用,在化妆品、食品和制药行业中具有重要意义(Sharma, Soni, & Dalai, 2012)。
有机合成中的催化:研究了各种化合物的合成,包括2-芳基-1,2-二氢邻苯二嗪和2-芳基苯并噻唑,利用苯甲醛作为关键反应物。这些合成有助于有机合成和制药领域的进展(Aljaar, Conrad, & Beifuss, 2013)。
苄醇转化的光催化:已经探索了苄醇光催化转化为苯甲醛的过程,在环保过程中具有潜在应用。2-(3-噻吩基)苯甲醛可能是这种光催化系统中的候选物(Lima, Silva, Silva, & Faria, 2017)。
生物生产和绿色化学
苯甲醛的生物生产:使用酵母菌如巴氏毕赤酵母的苯甲醛生物生产已经得到研究。这种方法更环保,对于风味行业至关重要。2-(3-噻吩基)苯甲醛可以被纳入这种生物生产过程(Craig & Daugulis, 2013)。
绿色化学应用:通过克莱森-施密特缩合合成α-甲基肉桂醛展示了苯甲醛在绿色化学中的潜力。这种方法符合化学品和制药品的可持续生产(Wagh & Yadav, 2018)。
离子液体在有机合成中的应用:苯甲醛已经在离子液体中的克诺夫纳盖尔缩合过程中使用。这种方法是绿色化学的一部分,减少环境影响(Verdía, Santamarta, & Tojo, 2017)。
环境友好的合成过程:对苯甲醛生产的环境友好过程的发展,如水相中的光氧化反应,是一个不断增长的研究领域。2-(3-噻吩基)苯甲醛可以成为这种可持续过程的组成部分(Wu, An, & Song, 2020)。
安全和危害
未来方向
属性
IUPAC Name |
2-thiophen-3-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8OS/c12-7-9-3-1-2-4-11(9)10-5-6-13-8-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLJIEBWQYGNIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80401894 | |
| Record name | 2-(3-thienyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Thiophen-3-yl)benzaldehyde | |
CAS RN |
99902-03-1 | |
| Record name | 2-(3-thienyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details









Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Furan-2-ylmethyl)-amino]-1-phenyl-ethanol](/img/structure/B1334723.png)
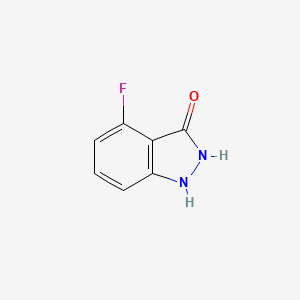
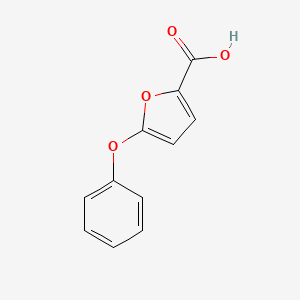
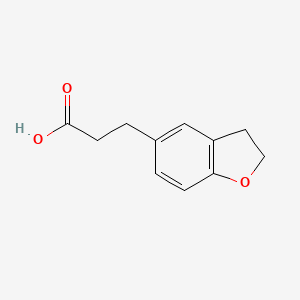
![(2R,4R)-2-[D-Xylo-tetrahydroxybut-1-yl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1334733.png)
